Cy 5 amine (TFA)
Description
Significance of Cyanine (B1664457) Dyes in Contemporary Biomedical and Chemical Biology Research
Cyanine dyes are a class of synthetic organic molecules widely utilized in various scientific disciplines, most notably in biotechnology and molecular biology. axispharm.com Their value stems from their bright fluorescence and their capacity to absorb and emit light across a broad range of wavelengths. axispharm.com This characteristic makes them indispensable for applications such as DNA and protein labeling, fluorescence microscopy, and flow cytometry. axispharm.com
Overview of Far-Red Fluorescent Dyes in Research Tool Development
In recent years, there has been a notable shift towards the use of far-red and near-infrared (NIR) fluorescent dyes in research. jacksonimmuno.com These dyes, which emit light at longer wavelengths (typically above 650 nm), offer several advantages over traditional fluorophores that operate in the blue to green spectrum. jacksonimmuno.comyoutube.com One of the primary benefits is the reduction of background signal from autofluorescence, a common issue in biological samples caused by endogenous molecules like collagen and riboflavin. jacksonimmuno.com This leads to a better signal-to-noise ratio and clearer imaging.
Furthermore, far-red and NIR light can penetrate deeper into tissues, making these dyes ideal for in vivo imaging of 3D cell cultures, such as spheroids and organoids, and even whole organisms. jacksonimmuno.comyoutube.com The lower energy of the lasers used to excite these dyes also minimizes the risk of phototoxicity and photobleaching, which is crucial for long-term live-cell imaging studies. jacksonimmuno.comnih.gov The development of new far-red fluorescent probes that are brighter and more stable than their predecessors has expanded their application to techniques like super-resolution light microscopy. youtube.com
Role of Reactive Amine Moieties in Probe Versatility
The amine group on Cy5 amine (TFA) can be readily coupled with molecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters, or other electrophilic reagents. broadpharm.comlumiprobe.com This reaction forms a stable amide bond, securely linking the fluorescent dye to the target molecule. thermofisher.com This versatility allows researchers to label a diverse range of biological targets, including proteins, peptides, nucleic acids, and antibodies, for use in a multitude of applications like immunochemistry, fluorescence in situ hybridization (FISH), and cell tracing. thermofisher.com
Historical Development and Evolution of Cy5-based Fluorescent Probes in Scientific Inquiry
The journey of fluorescent probes began over a century ago with the synthesis of dyes for histology. evidentscientific.com While many of these early dyes were colored, only a few, like fluorescein (B123965) and rhodamine, were highly fluorescent. fluorofinder.comevidentscientific.com The field of immunofluorescence was born in the 1940s when researchers first labeled antibodies with fluorescent dyes. evidentscientific.com
The 1970s saw the availability of only a limited number of fluorescent dyes for techniques like flow cytometry. bdbiosciences.com A significant advancement came in the early 1980s with the development of phycobiliproteins, such as phycoerythrin (PE) and allophycocyanin (APC). bdbiosciences.com The late 1980s witnessed the creation of tandem dyes, where the energy from one fluorescent molecule is transferred to another, expanding the available color palette. bdbiosciences.com This included the development of PE-Cy5. bdbiosciences.com
The popular Cy family of dyes (Cy2, Cy3, Cy5, Cy7) is based on an indole (B1671886) nitrogen heterocyclic nucleus with two aromatic units connected by a polyalkene bridge. evidentscientific.com These dyes offered improvements over traditional dyes in terms of water solubility, photostability, and quantum yields. evidentscientific.com Cy5, in particular, became a popular choice in the far-red region due to its high extinction coefficient and emission maximum that aligns well with the sensitivity of many detectors, resulting in low background interference from biological samples. fluorofinder.com The evolution of Cy5-based probes continues, with ongoing research focused on creating dyes with even better properties for advanced imaging techniques. youtube.com
Scope of Academic Research Focus on Cy5 Amine (TFA) as a Molecular Component
Academic research has extensively utilized Cy5 amine (TFA) and its derivatives as a fundamental building block for creating sophisticated research tools. The reactive amine group serves as a versatile handle for conjugation to a wide array of molecules, enabling the investigation of complex biological processes.
For instance, Cy5 amine has been used in the preparation of labeled compounds and polymers for imaging cellular processes and trafficking. medchemexpress.com Researchers have conjugated Cy5 to various molecules to study drug binding sites, target specific organelles, label DNA, and even for therapeutic applications in photodynamic therapy. rsc.org The ability to incorporate Cy5 into peptides and other biomolecules has made it a valuable tool in fields ranging from neuroscience to cancer research. d-nb.infonih.gov
Recent studies have even demonstrated the genetic encoding of cyanine dyes, including those based on Cy5, as non-canonical amino acids into proteins. nih.gov This groundbreaking technique allows for the site-specific incorporation of the fluorescent probe, opening new avenues for single-molecule imaging and the study of protein dynamics within a cellular environment. nih.gov
Data Table: Properties of Cy5 Amine
| Property | Value | Reference |
| Excitation Maximum | 646 nm | broadpharm.com |
| Emission Maximum | 662 nm | broadpharm.com |
| Molar Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | broadpharm.com |
| Fluorescence Quantum Yield | 0.2 | broadpharm.com |
| Molecular Formula | C38H54Cl2N4O | broadpharm.com |
| Molecular Weight | 653.8 g/mol | broadpharm.com |
| Solubility | DMSO, DMF, DCM | broadpharm.com |
Structure
2D Structure
Properties
Molecular Formula |
C40H54ClF3N4O3 |
|---|---|
Molecular Weight |
731.3 g/mol |
IUPAC Name |
N-(6-aminohexyl)-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;2,2,2-trifluoroacetic acid;chloride |
InChI |
InChI=1S/C38H52N4O.C2HF3O2.ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;3-2(4,5)1(6)7;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;(H,6,7);1H |
InChI Key |
WBNCAKJKUPPPLM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)O.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)O.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cy5 Amine Tfa
Strategies for Asymmetric Cyanine (B1664457) Dye Synthesis Incorporating Amine Functionality
The synthesis of asymmetric cyanine dyes, where the two heterocyclic nuclei are different, allows for the fine-tuning of their photophysical properties and the introduction of specific functionalities like an amine group.
Modular Synthetic Approaches for Heterobifunctional Cyanine Dye Construction
A modular approach to synthesizing heterobifunctional cyanine dyes offers significant advantages, including the ability to introduce sensitive functional groups late in the synthetic sequence. acs.orgtsscience.co.krresearchgate.net This strategy mitigates the risk of functional group degradation that can occur under the harsh conditions, such as high temperatures, often required in traditional cyanine dye synthesis. acs.org The conventional method typically involves a stepwise condensation of two nucleophilic aza-heterocycles with a polyene-chain precursor. acs.org
In a modular approach, a key intermediate, such as a carboxy-indolium precursor, can be synthesized and purified. acs.org This intermediate can then be coupled with another heterocyclic component to form the asymmetric cyanine core. Finally, the desired functional group, such as an amine, can be introduced through reactions like amide coupling or esterification. acs.org This late-stage functionalization is crucial for creating diverse and complex dye structures. For instance, a study demonstrated the successful coupling of a compound with an amine group, like azido-homoalanine, in the final step of the synthesis. acs.org
Solid-phase synthesis has also emerged as a powerful technique for producing asymmetrical cyanine dyes, offering benefits like higher yields and simplified purification. tsijournals.com
Gram-Scale Synthesis Considerations for Research Applications
The ability to produce Cy5 amine and its derivatives on a gram scale is essential for their widespread use in research. nih.gov While many laboratory-scale syntheses focus on milligram quantities, several studies have successfully demonstrated the feasibility of scaling up production to the gram level. acs.orgnih.gov
One of the main challenges in large-scale synthesis is the increased formation of side products and the difficulty of purification, often due to the high polarity of cyanine dyes. acs.org This can lead to irreversible adsorption on standard silica (B1680970) gel chromatography columns. acs.org To overcome this, optimization of reaction and workup conditions is critical. This includes harnessing the pH- and functional group-dependent solubility of the dyes to facilitate purification by washing and deferring chromatographic purification to the final step. acs.orgtsscience.co.kr For instance, a protocol for the gram-scale synthesis of a Cy5 carboxylic acid derivative, a precursor for amine-reactive species, has been reported. nih.gov Liquid-phase peptide synthesis has also been highlighted as a cost-effective method for the gram-scale production of modified peptides, a principle that can be applied to dye synthesis. nih.gov
Functional Group Interconversion and Reactivity of the Amine Moiety in Cy5 (TFA)
The primary amine group on Cy5 amine (TFA) is a key functional handle for a wide range of chemical modifications, allowing for its conjugation to various biomolecules and surfaces.
Preparation of Activated Esters and Other Electrophilic Derivatives
The primary amine of Cy5 can be reacted with various electrophilic reagents to form stable covalent bonds. A common strategy involves the conversion of carboxylic acids on target molecules to activated esters, such as N-hydroxysuccinimide (NHS) esters. medchemexpress.comresearchgate.netspringernature.com These NHS esters readily react with the primary amine of Cy5 to form a stable amide bond. aatbio.comaatbio.com This reaction is a cornerstone of bioconjugation, used to label proteins, peptides, and amine-modified oligonucleotides. medchemexpress.comaatbio.com
The reaction conditions for this coupling are crucial for achieving high efficiency. The reaction is typically carried out in an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure the solubility of the dye. medchemexpress.comapexbt.com The pH of the reaction buffer is also important, with a range of 7-9 generally being optimal for the reaction between an NHS ester and a primary amine. aatbio.com
Besides NHS esters, other electrophilic groups can be used to derivatize Cy5 amine. For example, the amine can be coupled with EDC-activated carboxylic groups. lumiprobe.comhodoodo.comantibodies.com
Chemical Stability and Compatibility During Synthesis (e.g., TFA Treatment)
The stability of the Cy5 chromophore and its functional groups during synthesis and subsequent manipulations is a critical consideration. Trifluoroacetic acid (TFA) is a strong acid commonly used in peptide synthesis for the cleavage of protecting groups and for cleaving the synthesized peptide from the resin. nih.govnih.govnih.gov
Non-sulfonated Cy5 dyes have been shown to be generally stable to TFA treatment. nih.govlumiprobe.com This stability is a significant advantage, as it allows for on-resin labeling of peptides with Cy5, followed by TFA-mediated cleavage without significant degradation of the dye. nih.gov However, for sulfonated cyanine dyes, there is a risk of losing the sulfonic acid groups at the low pH of TFA treatment. researchgate.net
The stability of the polymethine chain of cyanine dyes can also be affected by amines. Secondary amines can react with the polymethine backbone, leading to chain-shortened, "blue-shifted" products. acs.orgnih.gov Tertiary amines can also promote this chain shortening. nih.gov This reactivity needs to be considered when planning synthetic routes and purification strategies.
Purification and Characterization Techniques for Cy5 Amine (TFA) Synthesized Products
The purification of Cy5 amine and its derivatives is often challenging due to their high polarity and tendency to aggregate. acs.org High-performance liquid chromatography (HPLC) is a widely used and effective technique for purifying these compounds. acs.orgrsc.orgacs.orgrsc.org Reverse-phase HPLC is commonly employed, often using a gradient of an organic solvent like acetonitrile (B52724) in water, with TFA added to the mobile phase to improve peak shape and resolution. nih.gov
For large-scale purifications, column chromatography on silica gel can be used, but care must be taken to avoid irreversible adsorption of the dye. acs.orgrsc.org Using a polar eluent system, such as a gradient of methanol (B129727) in dichloromethane, can help to reduce this issue. acs.org The addition of a small amount of triethylamine (B128534) to the eluent can also improve the elution of the dye. acs.org
Characterization of the final products is typically performed using a combination of techniques. Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized dye. nih.govacs.org Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information. rsc.orgresearchgate.net The photophysical properties, including absorption and emission maxima, extinction coefficient, and quantum yield, are determined using UV-Vis and fluorescence spectroscopy. antibodies.com
Advanced Chromatographic Methods (e.g., Preparative HPLC)
The purification of Cy5 amine and its subsequent conjugates is critical for ensuring high purity and reactivity for labeling applications. Preparative High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the method of choice for this purpose. nih.govrsc.org This technique separates the target dye-conjugate from unreacted starting materials, byproducts, and excess reagents based on hydrophobicity.
Research findings indicate that C18 columns are frequently used for the purification of Cy5-labeled peptides and oligonucleotides. nih.govrsc.org The separation is typically achieved using a gradient elution system. A common mobile phase consists of an aqueous solvent (Solvent A), often water with 0.05% to 0.1% trifluoroacetic acid (TFA), and an organic solvent (Solvent B), usually acetonitrile containing a similar concentration of TFA. nih.govuzh.ch The TFA serves to acidify the mobile phase, which helps in protonating silanol (B1196071) groups on the stationary phase and the analytes, leading to sharper peaks and better separation. The gradient involves progressively increasing the concentration of the organic solvent (acetonitrile) to elute compounds of increasing hydrophobicity. nih.gov
For instance, in the purification of a Cy5-labeled conotoxin, a linear gradient of 30-80% acetonitrile in water with 0.043% TFA was employed over 60 minutes. nih.gov Following chromatographic separation, fractions containing the purified product, identified by monitoring absorbance at the characteristic wavelength for Cy5 (around 635-650 nm), are collected, pooled, and often lyophilized to yield the final product as a TFA salt. nih.govpubcompare.ai In some cases, to avoid potential product precipitation, the reaction mixture is diluted in a solution containing acetonitrile, water, and 0.1% TFA before being loaded onto the HPLC column. uzh.ch
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Stationary Phase (Column) | Reverse-Phase C18 | nih.govrsc.org |
| Mobile Phase A | H₂O with 0.05% - 0.1% TFA | nih.govuzh.ch |
| Mobile Phase B | Acetonitrile (CH₃CN) with ~0.043% - 0.1% TFA | nih.govacs.org |
| Elution | Linear Gradient (e.g., 0-50% B or 30-80% B) | nih.gov |
| Flow Rate | 4 - 8 mL/min (Semi-preparative/Preparative) | nih.gov |
| Detection Wavelength | ~635 - 650 nm | nih.govuzh.ch |
Spectroscopic and Spectrometric Analysis for Structural Confirmation in Research
Following purification, the structural integrity and identity of Cy5 amine derivatives must be rigorously confirmed. A combination of spectrometric and spectroscopic techniques is employed for this purpose.
Mass Spectrometry (MS) is a primary tool for confirming the molecular weight of the synthesized compound. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is frequently cited for the analysis of Cy5-peptide conjugates. pubcompare.ai This technique provides a precise mass measurement, allowing researchers to verify that the correct dye has been conjugated to the target biomolecule and to confirm the expected mass of the final product. pubcompare.ai
Spectroscopic analysis confirms the photophysical properties of the fluorophore.
UV-Visible Absorption Spectroscopy is used to determine the absorption spectrum of the dye. Cy5 and its derivatives typically exhibit a characteristic strong absorption maximum in the red region of the visible spectrum, generally around 645-650 nm. uzh.chlumiprobe.com The shape of the absorption spectrum and the position of the maximum peak (λ_max) confirm the presence of the intact cyanine chromophore. acs.org
Fluorescence Spectroscopy is used to measure the emission spectrum. When excited near its absorption maximum, Cy5 amine emits fluorescence with a maximum typically around 660-670 nm. acs.orglumiprobe.com The mirror-image relationship often observed between the absorption and fluorescence spectra is a characteristic feature of many fluorophores, including cyanine dyes. acs.org Computational studies and spectral analyses have shown that the position of an amino group on the polymethine chain can influence the spectral properties of the dye. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy , such as ¹H NMR and ³¹P NMR (for phosphoramidite (B1245037) derivatives), provides detailed information about the chemical structure. acs.org While mass spectrometry confirms the molecular weight, NMR spectroscopy can elucidate the exact arrangement of atoms and confirm the successful synthesis of the intended structure, including the presence and location of the amine functionality and other substituents. acs.org For example, the successful synthesis of Cy5-phosphoramidites has been confirmed by the appearance of characteristic resonances in the ³¹P NMR spectrum. acs.org
| Analytical Technique | Purpose | Typical Values / Observations | Reference |
|---|---|---|---|
| MALDI-TOF MS | Molecular Weight Confirmation | Confirms expected mass of the dye-conjugate | pubcompare.ai |
| UV-Vis Absorption Spectroscopy | Chromophore Integrity | λ_max ≈ 648 - 650 nm | uzh.chacs.org |
| Fluorescence Emission Spectroscopy | Fluorophore Functionality | λ_em ≈ 663 - 670 nm | acs.orgacs.org |
| NMR Spectroscopy (¹H, ³¹P) | Detailed Structural Elucidation | Confirms covalent structure and successful phosphoramidite formation | acs.org |
Design Principles for Modifiable Cyanine Dyes with Versatile Conjugation Points
The utility of a fluorophore like Cy5 in bio-labeling is dictated by its ability to be covalently attached to a target molecule. This requires the incorporation of a reactive functional group—a "conjugation point"—onto the dye's core structure. The design of modifiable cyanine dyes revolves around synthetic strategies that introduce these functionalities without compromising the dye's essential photophysical properties.
A primary design principle is the introduction of a versatile chemical handle that can react with a complementary group on a biomolecule (e.g., an amine on a protein or a carboxyl group on a peptide). Cy5 amine, with its primary amino group, is designed to react with electrophilic reagents such as activated esters (e.g., N-hydroxysuccinimidyl (NHS) esters) or isothiocyanates. lumiprobe.commontana.edu
Conversely, a carboxylic acid group can be incorporated into the Cy5 structure (creating Cy5-COOH). nih.govrsc.org This carboxyl group can then be activated, for example, using carbodiimide (B86325) chemistry (like EDC) or by converting it to an NHS ester, making it reactive towards primary amines on a target biomolecule. pubcompare.ailumiprobe.commontana.edu The synthesis often involves using a starting material that already contains the desired functional group, such as 6-bromohexanoic acid, to N-alkylate the indolenine precursor of the cyanine dye. montana.edu
The use of protecting groups is another crucial design principle. For instance, in oligonucleotide synthesis, a trifluoroacetyl (TFA) group can be used to protect an amine on a modifier. This TFA group is base-labile and is conveniently removed during the standard ammonia (B1221849) deprotection step following synthesis, revealing the reactive primary amine for subsequent conjugation. biosearchtech.com Similarly, protecting groups like 4-monomethoxytrityl (MMTr) are used to protect hydroxyl groups during the synthesis of Cy5 phosphoramidites for incorporation into DNA. acs.org
These design principles allow for the creation of a toolbox of cyanine dyes with different reactive functionalities (amines, carboxylic acids, NHS esters, azides, maleimides), enabling researchers to choose the optimal dye for a specific bioconjugation strategy, whether it involves labeling proteins, peptides, or nucleic acids. rsc.orgmontana.edu
Bioconjugation and Molecular Labeling Strategies Utilizing Cy5 Amine Tfa
Site-Specific and Directed Labeling Approaches
The choice of labeling strategy is often dictated by the need for site-specificity. While traditional amine-reactive labeling with Cy5-NHS esters is effective for general labeling, it can result in a heterogeneous population of conjugates with dyes attached at various positions. acs.orgnih.gov This heterogeneity can potentially interfere with the biological activity of the protein or antibody. nih.gov
Site-specific labeling strategies aim to overcome this limitation by directing the Cy5 dye to a single, predetermined location. As discussed, using thiol-reactive Cy5 derivatives to target unique cysteine residues is a common approach. acs.org Similarly, click chemistry allows for precise attachment at a site where a non-natural azide (B81097) or alkyne functional group has been introduced. nih.gov
Another advanced strategy involves "on-resin" labeling during solid-phase peptide synthesis (SPPS). In this method, a Cy5 derivative with a carboxylic acid (Cy5-COOH) can be coupled to the N-terminus of a peptide while it is still attached to the resin. nih.gov This approach allows for the production of precisely labeled peptides in large quantities. It is compatible with standard peptide synthesis chemistries and enables site-specific introduction of the fluorophore via orthogonally protected amino acids within the peptide sequence. nih.gov These directed labeling methods are crucial for creating well-defined bioconjugates for quantitative and structural studies, as well as for developing targeted imaging probes and antibody-drug conjugates.
Genetic Encoding of Cyanine (B1664457) Dyes as Non-Canonical Amino Acids
The genetic encoding of non-canonical amino acids (ncAAs) represents a sophisticated strategy for the site-specific incorporation of functionalities, such as cyanine dyes, into proteins. This method allows for precise control over the location of the dye, avoiding the heterogeneity often associated with traditional chemical labeling of native amino acid residues. By engineering the translational machinery of a cell, a unique codon is repurposed to encode for an ncAA bearing a bioorthogonal handle.
A common approach involves the use of p-azidophenylalanine (p-AzF) as the ncAA. This amino acid contains an azide group that can be specifically reacted with a dye molecule containing a complementary functional group, such as a dibenzocyclooctyne (DBCO) moiety, through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly efficient and proceeds under mild conditions, making it suitable for labeling complex biological molecules.
Researchers have successfully employed this technique to label large molecular complexes like the E. coli ribosome. By genetically encoding p-AzF at specific sites within ribosomal proteins, they were able to subsequently conjugate DBCO-derivatized Cy3 and Cy5 dyes. nih.gov This enabled single-molecule Förster resonance energy transfer (smFRET) studies to probe the dynamics of ribosome function. nih.gov The selection of ncAA-containing variants that assemble and function like the wild-type machinery is a critical step in ensuring that the label does not perturb the biological system under investigation. nih.gov
This method offers a powerful tool for creating homogeneously labeled proteins for a wide range of applications in research. The ability to introduce dyes at specific locations with high fidelity opens up new avenues for studying protein structure, function, and dynamics with unprecedented precision. nih.govnih.gov
On-Resin Solid-Phase Peptide Synthesis (SPPS) for Peptide Labeling
On-resin solid-phase peptide synthesis (SPPS) offers a versatile and efficient method for the site-specific labeling of peptides with fluorescent dyes like Cy5. This strategy involves attaching the dye to the peptide while it is still covalently bound to the solid support resin. This approach provides greater control over the labeling position compared to in-solution conjugation, which can be particularly advantageous for peptides containing multiple reactive residues, such as lysines.
The on-resin technique requires that the fluorophore is stable to the chemical conditions used during SPPS, including treatment with piperidine (B6355638) for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin. nih.gov Research has demonstrated that Cy5 is stable under these conditions, making it compatible with both Boc- and Fmoc-based SPPS strategies. nih.gov
A typical on-resin labeling procedure involves synthesizing the peptide sequence on the resin, and then, prior to cleavage, reacting a free amine group on the peptide with an activated form of the dye, such as Cy5-COOH. nih.gov This allows for the specific labeling of the N-terminus or the side chain of an amino acid like lysine (B10760008). nih.govnih.gov This method has been successfully used to produce milligram to gram quantities of fluorophore-labeled peptides, which is often necessary for in vivo studies. nih.gov
The on-resin approach also facilitates the introduction of Förster resonance energy transfer (FRET) pairs, such as Cy3 and Cy5, at defined positions within a peptide sequence. nih.gov This precise control over dye placement is crucial for accurate distance measurements in structural biology studies.
Conjugation to Antibodies and Proteins for Research Tools
Cy5 amine is widely utilized in the creation of fluorescently labeled antibodies and proteins, which serve as indispensable tools in a multitude of research applications, including immunofluorescence, flow cytometry, and in vivo imaging. The primary method for conjugating Cy5 to these biomolecules involves the reaction of an activated form of the dye, typically an N-hydroxysuccinimide (NHS) ester, with primary amines on the protein surface, predominantly the ε-amino groups of lysine residues. drmr.com
The degree of labeling, or the molar ratio of dye to protein, is a critical parameter that must be optimized for each specific conjugate. drmr.com While a higher degree of labeling can increase the signal intensity, excessive conjugation can lead to problems such as decreased antibody affinity, solubility issues, and fluorescence quenching due to dye aggregation. drmr.comacs.org Typically, a molar ratio of 3 to 7 Cy5 molecules per antibody is considered optimal. drmr.com
Several commercially available kits facilitate the conjugation process, providing pre-activated dye and optimized buffer systems to ensure efficient and reproducible labeling. bio-rad-antibodies.com These kits often employ a lyophilized mixture of the dye and activating reagents, to which the antibody solution is added. bio-rad-antibodies.com The reaction is typically carried out at a near-neutral pH (6.5-8.5) and can be completed in a relatively short time. bio-rad-antibodies.com
It is important to note that the chemical properties of the dye itself can influence the behavior of the resulting bioconjugate. For instance, the introduction of sulfonate groups to the cyanine dye structure can increase its hydrophilicity. nih.gov The choice of dye and the conjugation strategy can impact the in vivo distribution and clearance of the labeled antibody. nih.govvub.be
| Parameter | Recommended Condition |
| Antibody Concentration | At least 2 mg/ml for consistent conjugations. drmr.com |
| Molar Ratio (Cy5:Antibody) | Start with ratios of 3, 5, and 7 to determine the optimal conjugation. drmr.com |
| Reaction Buffer | 10-50mM amine-free buffer (e.g., HEPES, MES, MOPS, phosphate) with a pH range of 6.5-8.5. bio-rad-antibodies.com |
| Reaction Time | Typically 1 hour at room temperature. drmr.com |
This table provides general guidelines for Cy5 conjugation to antibodies.
Labeling of Nucleic Acids and Oligonucleotides
Cy5 amine is a commonly used fluorescent label for nucleic acids and oligonucleotides, enabling their detection and quantification in a variety of molecular biology techniques. These applications include fluorescence in situ hybridization (FISH), DNA microarrays, and real-time PCR. The dye can be incorporated into nucleic acids either during or after synthesis.
Post-synthetic labeling is a common method where an oligonucleotide is synthesized with a reactive group, such as a primary amine, at a specific position. biosyn.com This amine-modified oligonucleotide is then reacted with an amine-reactive derivative of Cy5, such as a succinimidyl ester (NHS ester), to form a stable covalent bond. biosyn.com This approach allows for the precise placement of the dye at the 5' or 3' terminus, or at an internal position within the sequence.
The chemical properties of Cy5, with its absorbance maximum around 646 nm and emission maximum around 662 nm, make it well-suited for applications requiring near-infrared detection, which minimizes background fluorescence from biological samples. biosyn.com
The conjugation of Cy5 to oligonucleotides can influence the properties of the resulting probe. For instance, the fluorescence quantum yield of Cy5 has been observed to increase upon covalent attachment to an oligonucleotide. researchgate.net Furthermore, the choice of linker used to attach the dye to the nucleic acid can impact the stability of the DNA duplex. Rigid linkers have been shown to minimize perturbations to the DNA structure compared to more flexible linkers. nih.gov
| Property | Value | Reference |
|---|---|---|
| Absorbance Maximum | ~646 nm | biosyn.com |
| Emission Maximum | ~662 nm | biosyn.com |
| Common Reactive Group on Oligonucleotide | Primary Amine | biosyn.com |
| Common Reactive Group on Dye | Succinimidyl Ester (NHS) | biosyn.com |
This interactive table summarizes the key properties of Cy5 relevant to nucleic acid labeling.
Conjugation to Polymers and Nanomaterials for Research
The conjugation of Cy5 amine to polymers and nanomaterials has emerged as a powerful strategy for developing advanced tools for biomedical research, including bioimaging and drug delivery. nih.govsemanticscholar.org These fluorescently labeled materials offer several advantages, such as high brightness, excellent photostability, and the ability to be functionalized for targeted delivery. mdpi.com
Conjugated polymers, due to their unique photophysical properties, can be formulated into nanoparticles (CPNs) that serve as highly fluorescent probes. semanticscholar.org Cy5 amine can be incorporated into these CPNs through various chemical strategies. For example, the amine group can be used to react with functional groups on the polymer backbone or on the surface of the nanoparticle.
Similarly, a variety of nanomaterials, including silica (B1680970) nanoparticles and magnetic iron oxide nanoparticles, can be functionalized with Cy5. mdpi.comsigmaaldrich.com The surface of these materials can be modified to introduce amine groups, which can then be conjugated with an activated form of Cy5. sigmaaldrich.com This allows for the creation of multimodal probes that combine fluorescence imaging with other modalities, such as magnetic resonance imaging (MRI).
The ability to track these labeled polymers and nanomaterials in biological systems provides valuable insights into their biodistribution, cellular uptake, and therapeutic efficacy. For instance, Cy5-labeled nanoparticles have been used to monitor the delivery of drugs to cancer cells and to image tumor tissues in vivo. researchgate.net
Impact of Dye Chemical Properties on Bioconjugate Behavior in Research Models
The chemical properties of fluorescent dyes, such as Cy5, can significantly influence the behavior of their bioconjugates in both in vitro and in vivo research models. nih.govnih.gov These properties, including charge and hydrophilicity/lipophilicity, can affect cellular uptake, biodistribution, and clearance pathways. nih.govvub.be
Influence of Charge and Hydrophilicity/Lipophilicity on Cell Uptake and Distribution in in vitro and in vivo Studies
The charge and hydrophilicity/lipophilicity of a cyanine dye can have a profound and sometimes contradictory impact on the cellular uptake and in vivo distribution of its bioconjugates. nih.govnih.gov
In vitro studies have often shown that positively charged and more lipophilic cyanine dye conjugates exhibit higher accumulation in cancer cells. nih.gov This is attributed to the favorable interactions between the positively charged dye and the negatively charged cell membrane, as well as the ability of lipophilic molecules to more readily traverse the lipid bilayer. nih.gov
Conversely, in vivo studies have revealed that these same properties can be disadvantageous for tumor targeting. nih.gov Positively charged and lipophilic conjugates may exhibit increased non-specific uptake in organs like the liver, leading to a lower tumor-to-background ratio. nih.govrsc.org In contrast, negatively charged and more hydrophilic cyanine dye conjugates, such as those containing sulfonate groups, have demonstrated reduced accumulation in cancer cells in vitro but have shown fluorescence in tumors in vivo. nih.gov The introduction of sulfonate groups increases the hydrophilicity of the dye, which can lead to a lower distribution in the lipophilic cell membrane but may improve in vivo targeting efficiency. nih.gov
These findings underscore the importance of carefully considering the chemical properties of the fluorescent label when designing bioconjugates for in vivo applications. What proves effective in a controlled in vitro environment may not translate directly to a complex in vivo system. nih.govnih.gov
| Dye Property | In Vitro Cell Uptake | In Vivo Tumor Accumulation | Reference |
|---|---|---|---|
| Positively Charged & Lipophilic | High | Low | nih.gov |
| Negatively Charged & Hydrophilic | Low | Observed | nih.gov |
This interactive table summarizes the differential effects of dye properties on bioconjugate behavior.
Masking Strategies for Modulating Bioconjugate Properties
A systematic approach to understanding the impact of these modifications involves the creation of a series of masked heptamethine cyanines, sometimes referred to as "CyMasks". nih.govnih.gov This strategy allows for a direct comparison of how different functional groups affect the properties of the antibody-fluorophore conjugate. nih.govresearchgate.net By appending various moieties—ranging from hydrophobic and pegylated to charged and zwitterionic—researchers can fine-tune the bioconjugate's behavior for specific applications. nih.govnih.govresearchgate.net
Detailed research into these strategies has revealed that the choice of masking group has a profound impact on tumor targeting, clearance, and non-specific organ uptake. nih.govnih.gov For instance, studies have shown that while some modifications may improve performance in vitro, they can have detrimental effects in vivo. nih.gov The key findings from a comparative analysis of different masking functional groups appended to an antibody are summarized below.
Research Findings on Different Masking Strategies:
Hydrophobic Masking: Conjugates with hydrophobic masking groups (e.g., methylamine) often exhibit the most non-selective uptake in vitro. researchgate.net
Anionic and Cationic Masking: The introduction of charged groups can influence bioconjugate behavior significantly. Anionic (e.g., N-ethyl-sulfonate) and cationic (e.g., N-ethyl-trimethyl-ammonium) masking groups have been associated with increased dye aggregation and reduced tumor signals in vivo. nih.gov However, cationic probes, along with zwitterionic ones, also demonstrated high tumor signal and a high tumor-to-background ratio (TBR), though they may also lead to elevated liver-to-background ratios (LBR). nih.govnih.gov
Pegylated Masking: Polyethylene glycol (PEG) chains are widely used to improve the hydrophilicity and pharmacokinetic properties of bioconjugates. nih.govresearchgate.net While pegylated Cy5 conjugates (e.g., with PEG-8 or PEG-24) show excellent in vitro uptake, they have been found to exhibit reduced in vivo tumor targeting. nih.gov
Zwitterionic Masking: Zwitterionic probes, which contain both a positive and a negative charge (e.g., N-trimethyl-propyl-ammonium-N-butyl-sulfonate) but are net neutral, have shown an optimal combination of properties. nih.govnih.gov They exhibit high tumor signal, a high TBR, and a low LBR, suggesting that highly charged but net-neutral modifications can effectively mask the hydrophobicity of the dye without compromising targeting efficiency. nih.govnih.govsemanticscholar.org
These findings suggest that a zwitterionic masking strategy may be particularly promising for improving the in vivo properties of bioconjugates by masking the undesirable hydrophobicity of the conjugated payload. nih.govnih.gov
| Masking Group Type | Example Moiety | Key Research Findings |
|---|---|---|
| Hydrophobic | Methylamine (-Me) | Exhibits the most non-selective in vitro uptake. |
| Pegylated | PEG-8, PEG-24 | Excellent in vitro uptake but reduced in vivo tumor targeting. |
| Anionic | N-ethyl-sulfonate (-Sulfo) | Can lead to increased dye aggregation and reduced tumor signals. |
| Cationic | N-ethyl-trimethyl-ammonium (-Quat) | High tumor signal and TBR, but also elevated liver-to-background ratio (LBR). |
| Zwitterionic | N-trimethyl-propyl-ammonium-N-butyl-sulfonate (-Zwit) | Optimal combination of high tumor signal, high TBR, and low LBR. Effectively masks hydrophobicity. |
Spectroscopic Characterization and Photophysical Mechanisms in Research Applications
Comprehensive Analysis of Cy5 Amine (TFA) Spectroscopic Characteristics in Diverse Research Environments
The spectroscopic profile of Cy5 amine is a key determinant of its performance in research settings. This includes its excitation and emission spectra, quantum yield, brightness, and Stokes shift, all of which can be influenced by the surrounding environment.
Excitation and Emission Wavelength Modulation in Research Systems
Cy5 amine exhibits an excitation maximum typically around 646 nm and an emission maximum at approximately 662 nm. interchim.frlumiprobe.com These wavelengths fall within the far-red region of the electromagnetic spectrum, which is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules in cells and tissues. thermofisher.com
The precise excitation and emission wavelengths of Cy5 can be modulated by the local environment. For instance, changing the solvent from a polar one like dimethyl sulfoxide (B87167) (DMSO) to water or phosphate-buffered saline (PBS) can induce a hypsochromic (blue) shift of about 10 nm in both the absorption and emission maxima. universiteitleiden.nl Furthermore, the presence of certain substituents on the cyanine (B1664457) core structure can also lead to slight bathochromic (red) shifts. universiteitleiden.nl In some specialized applications, secondary laser illumination at a longer wavelength (e.g., 710 nm) can be used to modulate Cy5 fluorescence by depopulating long-lived dark states, offering a method for signal recovery in high-background environments. nih.gov
Quantum Yield and Brightness Optimization for Research Sensitivity
The quantum yield (Φ) of a fluorophore is a measure of its efficiency in converting absorbed photons into emitted photons. For Cy5, the quantum yield is reported to be around 0.2 in aqueous solutions. lumiprobe.combroadpharm.com However, this value can be influenced by several factors. For example, the quantum yield of Cy5 can decrease when it forms H-aggregates, a phenomenon observed when the dye is conjugated to proteins. rsc.org Conversely, structural modifications that restrict intramolecular rotations, such as cyclization of the polymethine chain, can significantly increase the quantum yield. acs.org
Brightness, defined as the product of the molar extinction coefficient (ε) and the quantum yield, is a critical parameter for the sensitivity of a fluorescent probe. Cy5 possesses a high molar extinction coefficient, typically around 250,000 M⁻¹cm⁻¹. interchim.frlumiprobe.comnih.gov This high absorptivity, combined with its reasonable quantum yield, results in a bright fluorophore. thermofisher.com However, the brightness can be diminished by factors that lower the quantum yield, such as aggregation. rsc.org Strategies to enhance brightness often focus on increasing the quantum yield, as the extinction coefficient is less sensitive to environmental changes. acs.org
| Parameter | Typical Value | Influencing Factors |
|---|---|---|
| Excitation Maximum (λex) | ~646 nm interchim.frlumiprobe.com | Solvent polarity, molecular structure universiteitleiden.nl |
| Emission Maximum (λem) | ~662 nm interchim.frlumiprobe.com | Solvent polarity, molecular structure universiteitleiden.nl |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ interchim.frlumiprobe.comnih.gov | Less sensitive to environment |
| Quantum Yield (Φ) | ~0.2 lumiprobe.combroadpharm.com | Aggregation, structural rigidity, solvent rsc.orgacs.org |
| Brightness (ε × Φ) | High | Quantum yield, aggregation thermofisher.comrsc.org |
Stokes Shift Characteristics and Their Utility in Research Designs
The Stokes shift is the difference between the maximum excitation and emission wavelengths. For Cy5, the Stokes shift is relatively small, typically around 16-20 nm. universiteitleiden.nl While a small Stokes shift can lead to self-absorption or "cross-talk" between excitation and emission channels in some applications, it is generally manageable with appropriate filter sets. rsc.org A larger Stokes shift is often desirable to minimize spectral overlap and improve signal-to-noise ratios. rsc.org In some contexts, a large Stokes shift can be a key design feature, for example, in Förster Resonance Energy Transfer (FRET) experiments where it helps to avoid direct excitation of the acceptor fluorophore. nih.gov
Photostability and Photobleaching Studies in Research Settings
A significant limitation of many organic fluorophores, including Cy5, is their susceptibility to photobleaching—the irreversible loss of fluorescence upon prolonged exposure to excitation light. Understanding the mechanisms of photobleaching and developing strategies to enhance photostability are critical for long-term imaging experiments.
Strategies for Enhancing Photostability in Advanced Microscopy
Several strategies have been developed to improve the photostability of Cy5. One common approach is the use of chemical additives that act as triplet-state quenchers or radical scavengers. These include compounds like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox. nih.govnih.gov These molecules can reduce the population of the reactive triplet state of the fluorophore, thereby minimizing photobleaching. nih.gov
A particularly effective strategy involves the direct covalent linkage of these photostabilizing agents to the Cy5 molecule, creating "self-healing" fluorophores. nih.govacs.org This intramolecular stabilization has been shown to dramatically enhance photostability, even in oxygenated environments and within living cells. nih.gov For instance, conjugating COT to Cy5 can significantly reduce the triplet-state lifetime and increase the total number of photons emitted before photobleaching. acs.org Other approaches to enhance photostability include incorporating a boron difluoride (BF2) moiety into the cyanine core structure. researchgate.net
Mechanism of Photoconversion Phenomena (e.g., Cy5 to Cy3) and Research Implications
An interesting and sometimes problematic photophysical phenomenon observed with Cy5 is its photoconversion to a blue-shifted species, which has been identified as Cy3. nih.govdicp.ac.cnacs.org This transformation occurs upon photoexcitation and involves the excision of a C2H2 unit from the polymethine chain of Cy5. nih.govdicp.ac.cnacs.org The mechanism is believed to proceed through an intermolecular pathway involving singlet oxygen-mediated photooxidation, leading to the formation of carbonyl intermediates that undergo a series of bond-breaking and bond-forming events. nih.govdicp.ac.cnacs.org
This photoconversion can have significant implications for multicolor fluorescence imaging, as the appearance of a Cy3 signal can lead to misinterpretation of experimental data. nih.govacs.org The photoconversion ratio is generally low, on the order of 0.024% per Cy5 molecule under certain single-molecule imaging conditions, but can be influenced by factors such as the local concentration of Cy5 molecules and the presence of oxygen. acs.org Interestingly, this potentially detrimental phenomenon can also be harnessed for specific applications, such as a photoactivation method for high-density single-particle tracking without the need for UV illumination. nih.govacs.org
| Phenomenon | Description | Mitigation/Application |
|---|---|---|
| Photobleaching | Irreversible loss of fluorescence. nih.gov | Use of triplet-state quenchers (e.g., COT, Trolox), covalent linkage of stabilizers. nih.govnih.gov |
| Photoconversion (Cy5 to Cy3) | Photoinduced transformation to a blue-shifted species. nih.govacs.org | Awareness in multicolor imaging; potential for photoactivation techniques. nih.govacs.org |
Environmental Sensitivity of Cy5 Amine (TFA) Fluorescence in Research
The utility of Cy5 amine (TFA) as a fluorescent probe in research is profoundly influenced by its local environment. The dye's photophysical properties, including its absorption and emission spectra, quantum yield, and fluorescence lifetime, are not static but respond dynamically to changes in solvent polarity, pH, and interactions with surrounding biomolecules. Understanding this environmental sensitivity is critical for the accurate interpretation of fluorescence-based assays and imaging studies.
Effects of Solvent Polarity and pH on Spectroscopic Performance
The polarity of the solvent in which Cy5 amine (TFA) is dissolved plays a significant role in modulating its spectroscopic characteristics. Generally, cyanine dyes exhibit solvatochromism, where the absorption and emission wavelengths shift in response to the solvent's polarity. For Cy5 and its derivatives, this behavior can be complex. Some studies report negative solvatochromism, characterized by a blue shift in both absorption and emission maxima as solvent polarity increases. lookchem.com For instance, moving from a less polar solvent like dimethylformamide (DMF) to a highly polar aqueous environment results in a hypsochromic (blue) shift. lookchem.com This phenomenon is attributed to interactions between the dye molecule and the solvent, which can stabilize the ground state of the dye through mechanisms like hydrogen bonding. lookchem.com
Conversely, other research indicates that in apolar solvents, a bathochromic (red) shift in absorbance from 627 nm to 667 nm can occur, with a corresponding increase in emission intensity. rsc.org This suggests that when the dye is in less polar microenvironments, its emission may be red-shifted and brighter. rsc.org The solubility of Cy5 is also dependent on the solvent, with enhanced solubility in less polar organic solvents like DMSO and DMF compared to water, which is an important consideration for sample preparation. mdpi.com
The pH of the medium is another critical factor, although the fluorescence of many cyanine dyes is notably more stable across a range of pH values compared to traditional fluorophores like fluorescein (B123965). interchim.fr For some Cy5 derivatives, changes in pH from 4.1 to 11.2 have been shown to have no significant effect on their spectroscopic properties. rsc.org However, other types of pentamethine cyanine dyes have been specifically designed to be pH-sensitive, being fluorescent in acidic conditions and non-fluorescent in alkaline environments. researchgate.net The increase in fluorescence of certain pH-sensitive Cy5 dyes in the presence of trifluoroacetic acid (TFA) has been noted, highlighting that specific structural modifications determine the degree of pH sensitivity. researchgate.net
The following table summarizes the reported spectroscopic properties of Cy5 and its derivatives in various solvent environments.
Table 1: Effect of Solvent Polarity on Spectroscopic Properties of Cy5 Derivatives
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| Water | 647 | 664 | ~0.1 | lookchem.com |
| Phosphate-Buffered Saline (PBS) | ~648 | ~662 | 0.13 - 0.27 | universiteitleiden.nlresearchgate.net |
| Dimethylformamide (DMF) | 660 | 678 | Not Reported | lookchem.com |
| Dimethyl Sulfoxide (DMSO) | Not Reported | Not Reported | Not Reported | mdpi.com |
| Apolar Solvents (e.g., THF, EtOAc, DCM) | Bathochromic shift to ~667 | Red-shifted, higher intensity | Not Reported | rsc.org |
Interactions with Biological Milieu (e.g., protein embedding, DNA intercalation)
When Cy5 amine (TFA) is used in biological research, it inevitably interacts with a complex mixture of proteins, nucleic acids, and lipids. These interactions can significantly alter its photophysical behavior. A key mechanism influencing Cy5's fluorescence in biological environments is the restriction of its rotational freedom. The polymethine chain of the cyanine dye can undergo cis-trans isomerization in the excited state, a non-radiative decay pathway that quenches fluorescence and lowers the quantum yield. researchgate.net
When Cy5 binds to or becomes embedded within a macromolecule such as a protein or intercalates between the bases of a DNA strand, this rotational movement is hindered. rsc.org This restriction reduces the rate of non-radiative decay, leading to a notable increase in the fluorescence quantum yield and lifetime, making the dye significantly brighter. rsc.orgresearchgate.net This phenomenon is advantageous for improving detection sensitivity in protein and DNA analysis. lookchem.comrsc.org
Furthermore, the proximity of Cy5 to other fluorophores when bound to a biomolecule can lead to Förster Resonance Energy Transfer (FRET). nih.govrsc.org Cy5 is a popular FRET acceptor when paired with donor dyes like Cy3, allowing for the study of molecular-scale distances and interactions, such as protein-protein or protein-DNA binding events. nih.govrsc.org
The table below details the changes in Cy5's photophysical properties upon interaction with biological molecules.
Table 2: Photophysical Effects of Cy5 Interactions in a Biological Milieu
| Biological Interaction | Observed Photophysical Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Protein Embedding / DNA Intercalation | Increased quantum yield and fluorescence lifetime. | Restricted cis-trans isomerization of the polymethine chain. | rsc.orgresearchgate.net |
| Protein Labeling (High Density) | Decreased quantum yield; appearance of a blue-shifted H-band in the absorption spectrum. | Formation of dye-dye H-aggregates on the protein surface. | nih.govrsc.org |
| Conjugation to Antibodies (Low DOL) | Photoconversion to Cy3 upon irradiation. | Intermolecular reaction between Cy5 molecules, influenced by local dye concentration. | acs.org |
| Proximity to a Donor Fluorophore (e.g., Cy3) | Quenching of donor fluorescence and sensitized emission from Cy5. | Förster Resonance Energy Transfer (FRET). | nih.govrsc.org |
Advanced Imaging and Detection Applications of Cy5 Amine Tfa Conjugates
Fluorescence Microscopy Techniques
Fluorescence microscopy encompasses a range of techniques that utilize the fluorescence of labeled molecules to visualize cellular and subcellular structures. Cy5 amine conjugates are particularly well-suited for these applications due to their high quantum yield and photostability.
Confocal Microscopy for Cellular and Tissue Imaging
Confocal microscopy is a powerful imaging technique that provides high-resolution, optically sectioned images of thick specimens. By using a pinhole to reject out-of-focus light, confocal microscopy improves image contrast and clarity. Cy5 amine conjugates are frequently employed in confocal microscopy for immunostaining, where they are attached to secondary antibodies to detect specific proteins within cells and tissues. The far-red emission of Cy5 is advantageous as it reduces the background fluorescence often encountered in biological samples. For instance, in studies of cellular processes and trafficking, polymers labeled with Cy5 can be visualized as they passively diffuse across the cell membrane and target specific organelles like mitochondria. medchemexpress.com
Single-Molecule Fluorescence Microscopy (SMFM)
Single-molecule fluorescence microscopy (SMFM) allows for the detection and tracking of individual fluorescent molecules. nih.gov This technique provides insights into molecular interactions and dynamics that are averaged out in ensemble measurements. nih.gov Cy5 is a popular fluorophore for SMFM due to its brightness and distinct blinking properties under specific buffer conditions. uni-muenchen.de SMFM has been used to study a variety of biological processes at the molecular level, including the dynamics of DNA and proteins. nih.gov The ability to observe individual molecules provides a granular view of complex biological systems.
Super-Resolution Microscopy (e.g., STORM, dSTORM)
Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution. nih.gov Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM) are prominent super-resolution methods that rely on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. nih.govmicroscopyu.com Cy5 and its analogue Alexa Fluor 647 are among the best photoswitchable fluorophores for dSTORM imaging, exhibiting excellent blinking properties, high photon counts, and a high signal-to-background ratio. nih.gov In STORM, a pair of fluorophores, an "activator" and a "reporter," are often used. nih.gov For example, Cy3 can act as an activator for the reporter Cy5, allowing for controlled switching and subsequent localization of individual molecules to construct a super-resolution image. nih.gov This technology has been instrumental in visualizing the intricate details of cellular structures like the microtubule network. nih.gov
| Microscopy Technique | Principle | Role of Cy5 Conjugates | Key Advantages |
| Confocal Microscopy | Rejection of out-of-focus light using a pinhole to create high-resolution optical sections. | Used as labels for antibodies and other probes to visualize specific targets within cells and tissues. | Reduced background fluorescence, improved contrast and resolution. |
| SMFM | Detection and tracking of individual fluorescent molecules. | Bright and photostable probes for observing molecular dynamics and interactions. | Provides insights into molecular heterogeneity and stoichiometry. |
| STORM/dSTORM | Super-resolution imaging based on the stochastic photoswitching of fluorophores. | Excellent photoswitching properties allow for precise localization of single molecules. | Achieves nanoscale resolution beyond the diffraction limit of light. |
Total Internal Reflection Fluorescence (TIRF) Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy is a technique that selectively excites fluorophores in a very thin region (typically less than 100 nm) of the specimen adjacent to the coverslip. nih.govnih.govrockefeller.edu This is achieved by directing a laser beam at an angle such that it undergoes total internal reflection at the glass-water interface, creating an evanescent wave that penetrates a short distance into the sample. nih.govrockefeller.edumdpi.com TIRF is ideal for imaging processes occurring at or near the plasma membrane of adherent cells, as it significantly reduces background fluorescence from the cytoplasm. rockefeller.edu Cy5 conjugates are used in TIRF microscopy to visualize the dynamics of single molecules, such as receptor-ligand interactions and cytoskeletal rearrangements, at the cell surface with high signal-to-noise ratio. researchgate.net
Flow Cytometry for Cellular Analysis and Quantification
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a fluid stream. cellsignal.comnih.govfishersci.de As cells pass through a laser beam, scattered light and fluorescence emission are detected, providing information on cell size, granularity, and the abundance of specific cell surface or intracellular markers. nih.gov Cy5 amine conjugates, particularly those linked to antibodies, are extensively used in flow cytometry for immunophenotyping, where they enable the identification and quantification of different cell populations within a heterogeneous sample. cellsignal.comnih.gov The bright fluorescence of Cy5 allows for clear distinction between positive and negative cell populations. For example, in studies assessing the uptake of plasmid DNA by cells, Cy5-labeled plasmids can be quantified on a per-cell basis using flow cytometry. researchgate.net
Western Blotting and Electrophoretic Detection Methods
Western blotting is a widely used technique to detect specific proteins in a complex mixture. jacksonimmuno.com Proteins are first separated by size via gel electrophoresis and then transferred to a membrane. jacksonimmuno.com The protein of interest is then detected using a primary antibody, followed by a secondary antibody conjugated to a reporter molecule. jacksonimmuno.com Cy5-conjugated secondary antibodies offer a fluorescent detection method in Western blotting. nih.govcytivalifesciences.com This approach provides several advantages over traditional colorimetric or chemiluminescent methods, including a wider dynamic range for quantification and the ability to perform multiplex detection (i.e., detecting multiple proteins on the same blot) by using different fluorophores with distinct emission spectra. jacksonimmuno.comcytivalifesciences.com For instance, the ECL Plex system utilizes CyDye-conjugated secondary antibodies, including Cy5, for sensitive and quantitative protein analysis. nih.govcytivalifesciences.com
| Application | Technique | Role of Cy5 Amine Conjugates | Research Findings |
| Cellular Analysis | Flow Cytometry | Fluorescent labels for antibodies to identify and quantify specific cell populations. | Enables high-throughput analysis of cellular characteristics and marker expression. nih.govresearchgate.net |
| Protein Detection | Western Blotting | Conjugated to secondary antibodies for fluorescent detection of specific proteins. | Allows for quantitative analysis and multiplexing, with high sensitivity. nih.govcytivalifesciences.com |
High-Throughput Screening and In Vitro Assays
Cy5 amine (TFA) is a key reagent for developing fluorescent probes used in high-throughput screening (HTS) and various in vitro assays. Its utility stems from the ability of the amine group to be readily conjugated to a wide range of molecules, including peptides, proteins, and nucleic acids, through various chemical reactions. aatbio.comlumiprobe.com The resulting Cy5-labeled conjugates possess favorable photophysical properties, such as intense fluorescence in the far-red spectral region (typically with an excitation maximum around 650 nm and emission maximum around 670 nm), high molar extinction coefficients, and good photostability. biosyn.comvectorlabs.com These characteristics are highly advantageous for HTS, as the far-red fluorescence minimizes interference from the autofluorescence commonly found in biological samples and screening compounds, thereby increasing the signal-to-noise ratio and assay sensitivity. vectorlabs.com
Cy5 conjugates are frequently employed in fluorescence-based biochemical and cell-based assays. enamine.net Two prominent assay formats that leverage Cy5-labeled molecules are Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).
Fluorescence Polarization (FP) Assays: FP is a powerful technique for studying molecular binding events in solution, making it ideal for HTS of compound libraries to identify inhibitors of protein-protein or protein-ligand interactions. The principle relies on the difference in the rotational speed of a small fluorescently labeled molecule (the tracer) when it is free in solution versus when it is bound to a larger binding partner. A Cy5-labeled peptide or small molecule, when unbound, tumbles rapidly, and its fluorescence is largely depolarized. Upon binding to a larger protein, the tumbling rate slows dramatically, resulting in a higher degree of fluorescence polarization.
A notable application is in screening for inhibitors of protein interactions, such as those involving LC3/GABARAP proteins, which are crucial in autophagy. arxiv.org In this setup, a Cy5-labeled peptide tracer is used, and its binding affinity (KD) to the target protein is first determined. arxiv.org The assay is then used in HTS campaigns where compounds that disrupt the tracer-protein interaction cause a decrease in fluorescence polarization, signaling a "hit". arxiv.org
Table 1: Example of a Cy5-based Fluorescence Polarization Assay for High-Throughput Screening
| Parameter | Description | Role of Cy5 Conjugate | Finding |
|---|---|---|---|
| Assay Principle | Fluorescence Polarization (FP) | A Cy5-labeled peptide (e.g., p62-LIR) acts as the fluorescent tracer. arxiv.org | The change in polarization upon binding to a target protein (e.g., GABARAP) forms the basis of the assay signal. arxiv.org |
| Screening Goal | Identify inhibitors of a protein-ligand interaction. arxiv.org | The tracer's binding to the target protein is competed by potential inhibitor compounds from a screening library. arxiv.org | A decrease in the measured polarization value indicates that a compound has displaced the Cy5-labeled tracer, identifying it as a "hit". arxiv.org |
| Throughput | Capable of screening up to 100,000 data points per day. arxiv.org | The bright and stable signal of Cy5 allows for miniaturization into 1536-well plate formats, enabling high throughput. arxiv.org | The assay is suitable for large-scale screening campaigns to discover novel molecular binders. arxiv.org |
Förster Resonance Energy Transfer (FRET) Assays: FRET-based assays are widely used to monitor molecular proximity and interactions in vitro. These assays involve a pair of fluorophores, a donor and an acceptor, where the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor. When the two fluorophores are in close proximity (typically 1-10 nm), excitation of the donor can lead to non-radiative energy transfer to the acceptor, which then fluoresces. Cy5 is often used as the acceptor fluorophore in pairs with dyes like Cy3. rsc.org FRET assays can be designed to study enzyme activity (e.g., protease cleavage of a dually labeled peptide) or the binding of two different molecules, each labeled with one member of the FRET pair. rsc.org For instance, the binding affinity between a Cy3-labeled protein and various Cy5-labeled polymers can be quantified by measuring the FRET signal, enabling the high-throughput screening of polymer-protein interactions. rsc.org
Table 2: Applications of Cy5 Amine Conjugates in Various In Vitro Assay Formats
| Assay Type | Application | Role of Cy5 Conjugate | Reference |
|---|---|---|---|
| Functional Assays | Studying receptor activation | A sulfo-Cy5 labeled peptide ligand is used to characterize NTS1R receptor binding and function. | acs.org |
| Binding Assays | Quantifying protein-polyelectrolyte interactions | Cy5-labeled polymers serve as the binding partner to a Cy3-labeled protein (Glucose Oxidase) in a FRET-based assay. | rsc.org |
| Nucleic Acid Labeling | Probing DNA/RNA interactions | Cy5 can be covalently attached to nucleic acids for use in hybridization-based assays without impacting performance. mirusbio.com | mirusbio.com |
| Protein Aggregation | Screening for modulators of protein fibril formation | Cyanine (B1664457) dyes are used as sensitive fluorescent probes to monitor the aggregation process of proteins like α-synuclein in vitro. | researchgate.net |
Bioanalytical Detection Systems
The conjugation of Cy5 amine to biomolecules is fundamental to the development of advanced bioanalytical detection systems. These systems leverage the dye's excellent spectral properties to achieve high sensitivity and specificity in the detection of target analytes, ranging from pathogens to disease biomarkers. axispharm.comlifetein.com Cy5's emission in the far-red spectrum is particularly valuable as it reduces background noise from biological matrices like blood or tissue, a critical factor for sensitive detection. vectorlabs.com
Cy5-labeled probes are integral components in various detection platforms, including fluorescence microscopes, microplate readers, and specialized biosensors. biosyn.com The compatibility of Cy5 with common instrumentation makes it a versatile choice for diverse bioanalytical applications such as Fluorescence Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), and Fluorescence Polarization (FP). biosyn.com
A significant application is in the development of sandwich assays for pathogen detection. Research has shown that fluorescently labeled antimicrobial peptides can serve as highly effective detection molecules, in some cases outperforming traditional antibodies. nih.gov For example, a bioanalytical system for detecting Escherichia coli O157:H7 utilized a Cy5-labeled antimicrobial peptide, cecropin (B1577577) P1, in a sandwich assay format. nih.gov This approach combined the specificity of a capture antibody with the enhanced signal amplification provided by the small, densely binding peptide probe. nih.gov The study demonstrated a significant improvement in detection sensitivity compared to an assay using a Cy5-labeled antibody. nih.gov
Table 3: Comparison of Cy5-Peptide vs. Cy5-Antibody in a Bioanalytical Assay for E. coli O157:H7
| Detection Probe | Assay Format | Analyte | Reported Sensitivity Improvement | Reference |
|---|---|---|---|---|
| Cy5 cecropin P1 (Peptide) | Whole-cell solution binding assay | E. coli O157:H7 | 10-fold enhancement relative to Cy5-antibody | nih.gov |
| Cy5 cecropin P1 (Peptide) | Immuno-magnetic bead biosensor | E. coli O157:H7 | 10-fold improvement in sensitivity | nih.gov |
| Cy5 anti-E. coli (Antibody) | Whole-cell solution binding assay | E. coli O157:H7 | Baseline for comparison | nih.gov |
Table 4: Mentioned Compounds
| Compound Name |
|---|
| Cy5 amine (TFA) |
| Cy3 |
| sulfo-Cy5 |
| p62-LIR |
| GABARAP |
| Glucose Oxidase |
| α-synuclein |
Molecular Interactions and Mechanistic Studies Employing Cy5 Amine Tfa Probes
Fluorescence Resonance Energy Transfer (FRET) Applications in Biomolecular Research
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring nanometer-scale distances in biological macromolecules, making it invaluable for studying conformational changes and intermolecular interactions. nih.govnih.gov The process involves a non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is exquisitely sensitive to the distance between the two dyes, typically in the 1-10 nm range. chemrxiv.org
Cy5, often incorporated into probes via Cy5 amine, is one of the most widely used acceptor fluorophores in FRET studies, frequently paired with the donor dye Cy3. nih.govresearchgate.net This pair is favored due to the excellent spectral overlap between Cy3's emission and Cy5's excitation spectrum, a large Förster distance (R₀, the distance at which FRET efficiency is 50%) of approximately 5.3 to 5.6 nm, and their high quantum yields and extinction coefficients. researchgate.netacs.orgresearchgate.net The amine functionality of Cy5 amine allows for its site-specific conjugation to biomolecules, enabling the precise placement of the acceptor dye required for quantitative FRET analysis. researchgate.net These FRET-based assays are used to monitor interactions between proteins and their DNA substrates with high sensitivity and accuracy. nih.gov
Interactive Table:```html
| Parameter | Description | Typical Value | Reference |
|---|---|---|---|
| Donor (Excitation Max) | Wavelength at which the donor fluorophore (Cy3) is maximally excited. | ~550 nm | acs.org |
| Donor (Emission Max) | Wavelength at which the donor fluorophore (Cy3) has its peak fluorescence emission. | ~570 nm | nih.gov |
| Acceptor (Excitation Max) | Wavelength at which the acceptor fluorophore (Cy5) is maximally excited. | ~649 nm | jenabioscience.com |
| Acceptor (Emission Max) | Wavelength at which the acceptor fluorophore (Cy5) has its peak fluorescence emission. | ~670 nm | [13, 15] |
| Förster Distance (R₀) | The distance between donor and acceptor at which FRET efficiency is 50%. | 5.3 - 5.6 nm | [13, 8] |
Studying Ligand-Target Binding and Affinity in Research Models
The reactivity of Cy5 amine makes it a valuable component for developing assays to study the binding kinetics and affinity between ligands and their molecular targets. A notable example is the development of a FRET-based assay to monitor the formation of ortho-boronoimines (oBIDs), a type of chemical linkage. acs.orgIn this system, Cy5 amine derivatives served as the nucleophile that reacts with a Cy3-labeled ortho-boronoaldehyde. The formation of the oBID brought the Cy3 donor and Cy5 acceptor into close proximity, generating a FRET signal. This platform allowed for the rapid measurement of reaction rates and the determination of dissociation constants (Kd), providing critical insights into the stability and dynamics of this chemical bond under various conditions. acs.org6.5. Elucidating Molecular Mechanisms of Biological Systems
Beyond simple detection, probes derived from Cy5 amine are pivotal in elucidating the detailed molecular mechanisms that govern biological systems. By providing spatial and temporal information, these probes help researchers build and test models of molecular function.
For example, FRET experiments using DNA duplexes terminally labeled with Cy3 and Cy5 have provided mechanistic insights into the structure of DNA itself. nih.govThe observed modulation of FRET efficiency with the length of the DNA helix was consistent with terminally stacked fluorophores and standard A- and B-form helical geometries, thereby using the probe to report on the macromolecular structure. nih.govSimilarly, Cy5-labeled ATP analogues have been synthesized to act as ratiometric FRET probes for ATP cleavage. jenabioscience.comThe large change in the FRET signal upon enzymatic cleavage of the ATP molecule allows for robust detection of enzyme activity and the elucidation of the mechanisms of phosphodiesterases. jenabioscience.comThese examples highlight how the strategic application of Cy5 amine-based probes moves beyond simple visualization to provide a deeper, mechanistic understanding of biological processes. nih.govmedchemexpress.com
Development of Novel Probes and Sensors Based on Cy5 Amine Tfa
Design and Engineering of Analyte-Responsive Fluorescent Probes
Analyte-responsive fluorescent probes are engineered to exhibit a change in their fluorescence properties upon interaction with a specific target molecule or ion. acs.org The design of these probes often involves integrating a recognition unit, responsible for selective binding to the analyte, with a signaling unit, the fluorophore, which in this case is Cy5. acs.org
A common strategy for creating such probes is Förster Resonance Energy Transfer (FRET). nih.gov In a FRET-based probe, a donor fluorophore and an acceptor fluorophore (or a quencher) are positioned in close proximity. nih.govrsc.org The interaction with the target analyte induces a conformational change in the probe, altering the distance between the donor and acceptor and thereby changing the FRET efficiency and the resulting fluorescence emission. For instance, a probe could be designed where Cy5 acts as the acceptor. In the "off" state, its fluorescence is quenched by a nearby donor. Upon binding to the analyte, a conformational change separates the two, restoring Cy5 fluorescence in an "on" state. nih.gov
Another approach involves designing probes that undergo a chemical reaction with the analyte, leading to a modification of the Cy5 fluorophore itself and altering its photophysical properties. For example, a probe designed for detecting reactive oxygen species (ROS) might incorporate a Cy5 moiety that is cleaved by the ROS, leading to a quenching of its near-infrared fluorescence. acs.org This "switch-off" mechanism provides a direct method for detecting the presence of the analyte.
The table below summarizes key design strategies for analyte-responsive probes.
| Probe Design Strategy | Mechanism of Action | Example Application |
| FRET-Based Probes | Analyte binding induces a conformational change, altering the distance between a donor and acceptor (Cy5) and modulating FRET efficiency. nih.govrsc.org | Detection of specific biomolecules or ions. |
| Reaction-Based Probes | The analyte chemically reacts with the probe, cleaving or modifying the Cy5 fluorophore and causing a change in fluorescence. acs.org | Detection of reactive oxygen species (ROS). acs.org |
| Aggregation-Induced Emission (AIE) | Probes are designed to be non-fluorescent as soluble aggregates but become highly fluorescent upon disassembling in a specific environment, such as a cell membrane. uq.edu.au | Cell membrane imaging. uq.edu.au |
Creation of Fluorogenic Probes for Specific Protein Labeling
Fluorogenic probes are a class of fluorescent probes that are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon reacting with their target. nih.gov This "turn-on" mechanism is highly advantageous for live-cell imaging as it minimizes background fluorescence from unbound probes, eliminating the need for wash steps. nih.govresearchgate.net
One strategy for creating fluorogenic Cy5 probes involves intramolecular quenching. A quencher molecule, such as a dinitrobenzene derivative, is linked to the Cy5 fluorophore. nih.gov In the free state, the quencher and Cy5 are in close proximity, leading to fluorescence quenching. nih.gov When the probe binds to its target protein, a conformational change or cleavage of the linker separates the Cy5 from the quencher, resulting in a significant increase in fluorescence. nih.gov
Another innovative approach utilizes an intramolecular ring-closure mechanism. researchgate.net Polymethine dyes like Cy5 can be engineered to exist in a non-fluorescent, ring-closed (spirocyclic) form. researchgate.net Upon conjugation to a target protein, the equilibrium shifts to the fluorescent, ring-open form, leading to a "turn-on" of the fluorescence signal. researchgate.net This strategy has been successfully applied to create fluorogenic probes for self-labeling protein tags like HaloTag. researchgate.net
The development of such probes often involves solid-phase peptide synthesis, where the Cy5 amine is coupled to a peptide or other targeting moiety. fu-berlin.de For example, Cy5-NHS ester, which can be synthesized from Cy5 amine, is commonly used to label primary amines on proteins or peptides. nih.govjenabioscience.com
Below is a table detailing different types of fluorogenic probes.
| Probe Type | Quenching Mechanism | Activation Mechanism |
| Quencher-Based Probes | Intramolecular quenching by a linked dinitrobenzene or similar quencher. nih.gov | Binding to the target protein separates the fluorophore and quencher, restoring fluorescence. nih.gov |
| Ring-Closure Probes | The Cy5 dye exists in a non-fluorescent, spirocyclic form. researchgate.net | Conjugation to the target protein shifts the equilibrium to the fluorescent, open-ring form. researchgate.net |
| Self-Quenched Probes | Multiple Cy5 dyes are attached to a polymer backbone, leading to self-quenching. rsc.org | Enzymatic cleavage of the backbone separates the dyes, leading to fluorescence dequenching. rsc.org |
Synthesis of Affinity-Based Probes for Receptor Profiling
Affinity-based probes (AfBPs) are powerful tools for identifying and profiling specific proteins, such as receptors, within complex biological samples. nih.govnih.gov These probes are designed to bind to their target protein with high affinity and selectivity. nih.gov The incorporation of a Cy5 fluorophore allows for the visualization and quantification of the target protein. nih.gov
The synthesis of an AfBP typically involves three key components: a ligand that provides selectivity for the target protein, a reactive group (or "warhead") that forms a covalent bond with the protein, and a reporter tag, such as Cy5 amine, for detection. nih.gov The covalent binding is crucial for applications that involve denaturing conditions, like SDS-PAGE and proteomics. chemrxiv.org
A common strategy for synthesizing AfBPs involves a modular approach. The ligand, warhead, and a clickable handle (like an alkyne) are first assembled. nih.gov This probe can then be incubated with the biological sample. After binding and covalent modification of the target protein, a Cy5-azide derivative can be attached via a copper-catalyzed "click" reaction for visualization. nih.govacs.org This post-labeling strategy avoids potential loss of affinity that might occur if a bulky fluorophore is attached directly to the ligand. chemrxiv.org
For example, AfBPs have been developed to profile the human adenosine (B11128) A3 receptor (hA3AR). nih.govacs.org These probes incorporate a selective hA3AR antagonist as the ligand, a fluorosulfonyl group as the warhead, and an alkyne for subsequent click chemistry with Cy5-azide. nih.gov Such probes have been successfully used to detect hA3AR expression on human eosinophils using flow cytometry. nih.gov
The following table outlines the components of an affinity-based probe.
| Component | Function | Example |
| Ligand | Provides selectivity for the target protein. nih.gov | A selective antagonist for the human adenosine A3 receptor (hA3AR). nih.gov |
| Warhead | Forms a covalent bond with the target protein. nih.gov | Fluorosulfonyl group. nih.gov |
| Reporter Tag | Enables detection and visualization. nih.gov | Cy5 attached via click chemistry. nih.govacs.org |
Integration with C-Glycosyl Scaffolds for Multi-Modal Probes
The development of multi-modal imaging probes, which combine two or more imaging modalities (e.g., PET and fluorescence imaging), is a rapidly growing area of research. researchgate.net These probes offer complementary information, leveraging the high sensitivity of PET with the high spatial resolution of fluorescence imaging. researchgate.net C-glycosyl scaffolds have emerged as versatile platforms for the construction of such multi-modal probes. researchgate.netresearchgate.net
These scaffolds provide a robust and multifunctional core to which different functional units can be attached. researchgate.net For instance, a C-glycosyl scaffold can be functionalized with a Cy5 fluorophore for optical imaging, a chelator for radiolabeling with a positron-emitting isotope (like ¹⁸F) for PET imaging, and a targeting moiety (like a peptide) to direct the probe to a specific biological target. researchgate.net
The synthesis of these complex probes often utilizes click chemistry to assemble the different components onto the C-glycosyl backbone. researchgate.net This modular approach allows for the efficient construction of diverse probes with tailored properties. For example, a dual PET/optical imaging probe has been synthesized by attaching a Cy5 derivative and a moiety for ¹⁸F-radiolabeling to a C-glycosyl scaffold. researchgate.net This probe was further conjugated to c(RGDfK) peptides to target αvβ3 integrin, which is overexpressed in many tumors. researchgate.net
The use of Cy5 in these multi-modal probes is advantageous due to its near-infrared emission, which allows for deeper tissue penetration and reduced autofluorescence, making it suitable for in vivo fluorescence imaging. researchgate.netacs.org
The table below describes the components of a C-glycosyl-based multi-modal probe.
| Component | Function | Example Moiety |
| C-Glycosyl Scaffold | Provides a multifunctional core for probe assembly. researchgate.net | A clickable C-glycosyl platform. researchgate.net |
| Fluorescence Reporter | Enables optical imaging. | Cy5 dye. researchgate.net |
| PET Reporter | Enables PET imaging. | ¹⁸F-radiolabel. researchgate.net |
| Targeting Ligand | Directs the probe to a specific biological target. | c(RGDfK) peptides. researchgate.net |
Strategies for Enzyme Substrate Development and Activity Probing
Fluorescently labeled enzyme substrates are invaluable tools for studying enzyme activity in real-time. d-nb.inforesearchgate.net These probes are designed to be specifically recognized and cleaved by a target enzyme, resulting in a detectable change in fluorescence. nih.gov Cy5 amine is frequently incorporated into these substrates to provide a far-red or near-infrared readout, which is beneficial for in vivo imaging due to reduced light scattering and tissue autofluorescence. rsc.orgscispace.com
One common strategy for designing enzyme activity probes is based on FRET. rsc.org A peptide sequence that is a known substrate for the target enzyme is flanked by a FRET pair, such as Cy3 and Cy5, or Cy5 and a non-fluorescent quencher. d-nb.infonih.gov In the intact substrate, the fluorescence of the donor (or Cy5) is quenched. rsc.org Upon cleavage by the enzyme, the donor and acceptor are separated, leading to an increase in donor fluorescence or the appearance of Cy5 fluorescence. d-nb.info This approach has been used to develop ratiometric probes for ATP-consuming enzymes, where the ratio of donor to acceptor emission changes upon substrate cleavage. d-nb.info
Another strategy involves creating "activatable" probes. nih.gov In one design, multiple Cy5.5 dyes are conjugated to a poly-L-lysine backbone. nih.gov The close proximity of the dyes leads to self-quenching. rsc.org When the backbone is cleaved by proteases like cathepsins, the individual Cy5.5-labeled fragments are released, resulting in a significant increase in fluorescence. nih.gov
These probes can be made highly specific by tailoring the peptide sequence to the substrate specificity of the target enzyme. rsc.org Libraries of fluorogenic substrates with varying amino acid sequences are often screened to identify the most selective substrate for a particular enzyme. rsc.org
The following table summarizes strategies for developing enzyme activity probes.
| Probe Strategy | Mechanism of Action | Target Enzyme Example |
| FRET-Based Substrates | Enzymatic cleavage of a peptide linker separates a FRET pair (e.g., Cy3/Cy5), altering the fluorescence signal. d-nb.infonih.gov | ATP-consuming enzymes, MMPs. d-nb.infonih.gov |
| Activatable Probes | Enzymatic degradation of a polymer backbone releases self-quenched Cy5 dyes, leading to fluorescence enhancement. nih.gov | Cathepsins, Trypsin. nih.gov |
| Self-Assembling Probes | Enzymatic cleavage triggers the self-assembly of probe fragments into fluorescent nanoaggregates. rsc.orgscispace.com | Caspase-3/7. rsc.org |
Methodological Considerations and Optimization in Cy5 Amine Tfa Research Applications
Minimizing Aggregation and Non-Specific Interactions of Cy5 Conjugates in Research
A significant challenge in working with Cy5 conjugates is their propensity for aggregation and non-specific binding, which can lead to erroneous results. drmr.comresearchgate.net Non-sulfonated cyanine (B1664457) dyes like Cy5 tend to have lower water solubility, increasing the likelihood of forming aggregates. creative-diagnostics.com This can be particularly problematic when labeling proteins, as higher conjugation ratios can exacerbate solubility issues and lead to internal quenching, thereby reducing brightness. drmr.com
Non-specific binding of Cy5 conjugates, especially to monocytes and macrophages, is a well-documented phenomenon that can complicate the interpretation of flow cytometry data. nih.govresearchgate.net This interaction is thought to be mediated by the binding of the Cy5 dye itself to the high-affinity receptor for IgG (FcγRI, CD64). nih.govresearchgate.net
Strategies to mitigate these issues include:
Use of Sulfonated Dyes: Utilizing sulfonated versions of Cy5, such as sulfo-Cy5, significantly enhances water solubility. creative-diagnostics.comresearchgate.net The presence of sulfonate groups helps to prevent aggregation and reduces non-specific binding to biomolecules. researchgate.net
Optimizing Dye-to-Protein Ratios: It is crucial to determine the optimal molar ratio of Cy5 to the target molecule. For antibodies, a ratio of 3 to 7 Cy5 molecules per antibody is often recommended, with an optimal ratio typically around 5. drmr.com Exceeding this can lead to aggregation and reduced fluorescence.
Employing Blocking Agents: Phosphorothioate oligodeoxynucleotides (PS-ODN) have been shown to effectively block the non-specific binding of Cy5 conjugates to monocytes by interacting with CD64. nih.gov
Hydrophilicity Modifications: Incorporating hydrophilic modifications, such as PEGylation, can improve the water solubility of not only the dye but also the resulting conjugate. wikipedia.org
Proper Sample Handling: Centrifuging dye solutions before use can help to remove any pre-existing aggregates. colibri-cytometry.com
Strategies for Mitigating Background Interference in Imaging and Detection
Background fluorescence can significantly obscure the desired signal in imaging and detection assays. thermofisher.com This interference can originate from various sources, including unbound dye, sample autofluorescence, and the imaging medium itself. thermofisher.com
Effective strategies for reducing background interference include:
Thorough Washing: After labeling, it is essential to wash the sample multiple times with a buffered saline solution, such as PBS, to remove any unbound fluorophores. thermofisher.com
Optimizing Dye Concentration: Titrating the concentration of the Cy5 dye is critical. Using the optimal concentration ensures a bright, specific signal with minimal excess background. thermofisher.com
Utilizing Appropriate Filters: Employing high-quality filter sets specifically designed for Cy5, with excitation and emission wavelengths around 650 nm and 670 nm respectively, is crucial for blocking unwanted wavelengths and reducing background noise. wikipedia.orgoptolongfilter.com
Spectral Unmixing: In multicolor imaging, spectral imaging and unmixing techniques can be used to separate the Cy5 signal from autofluorescence and other fluorescent probes. nih.gov
Choosing the Right Imaging Medium: For live-cell imaging, using an optically clear buffered saline solution instead of a complete medium containing fluorescent components like proteins and vitamins can significantly improve the signal-to-background ratio. thermofisher.com
Asymmetric Cyanine Dyes: The use of asymmetric cyanine dyes can be advantageous as they often have large Stokes shifts, which helps to reduce background noise and better discriminate between excitation and emission light. nih.govacs.orgbiorxiv.org
Optimization of Conjugation Conditions for Efficiency and Specificity
The efficiency and specificity of the conjugation reaction are paramount for producing high-quality Cy5-labeled biomolecules. Cy5 amine is typically conjugated to primary amines, such as those on lysine (B10760008) residues of proteins. drmr.com
Key parameters to optimize include:
pH of the Reaction Buffer: The conjugation reaction is pH-dependent. For labeling proteins, a buffer with a pH of 8.5 that is free of primary amines (e.g., Tris or glycine) is recommended for optimal labeling efficiency. glpbio.com If the pH is below 8.0, it can be adjusted with 1 M sodium bicarbonate. glpbio.com For peptide labeling with Cy5-NHS, a pH between 7.5 and 8.0 is ideal. researchgate.net
Molar Ratio of Dye to Protein: As previously mentioned, testing a range of molar ratios is essential. For initial antibody conjugations, starting with molar ratios of 3, 5, and 7 is a good practice. drmr.com The optimal ratio will provide the brightest signal on positive cells with low background on negative cells. drmr.com
Reaction Time and Temperature: A typical conjugation reaction involves incubating the mixture for one hour at room temperature, protected from light. drmr.comjenabioscience.com
Purity of Reagents: Using fresh, high-quality reagents is crucial. The reactive form of Cy5 is unstable and should be dissolved in an anhydrous solvent like DMSO or DMF immediately before use. drmr.comresearchgate.net
Considerations for Sample Preparation and Handling in Fluorescence Studies
Proper sample preparation and handling are critical to prevent artifacts and ensure the integrity of the fluorescence signal.
Important considerations include:
Minimizing Photobleaching: Cy5, like many fluorescent dyes, is susceptible to photobleaching upon prolonged exposure to light. optolongfilter.com To mitigate this, exposure time during imaging should be minimized, and the use of anti-fading reagents can be beneficial. optolongfilter.com It's also important to protect the dye and its conjugates from direct sunlight. researchgate.net
Preventing Photoconversion: Exposure to ambient light during sample preparation can induce the photoconversion of Cy5 to a blueshifted species like Cy3. acs.org Adding a triplet-state quencher to the sample can help suppress this phenomenon. acs.org
Proper Storage: Cy5 amine (TFA) and its conjugates should be stored correctly to maintain stability. For long-term storage, aliquoting the solution and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles. jenabioscience.commedchemexpress.com The reactive NHS-ester form of Cy5 should be stored desiccated at low temperatures. researchgate.net
Cleaning of Materials: Coverslips and other surfaces used in single-molecule studies should be meticulously cleaned to remove any fluorescent impurities. nih.gov
Solvent Effects and Buffer Compatibility in Dye Performance
The solvent environment can significantly impact the photophysical properties of Cy5, including its fluorescence quantum yield and stability. researchgate.netacs.org
Key factors to consider are:
Solvent Polarity: Cy5 exhibits negative solvatochromism, meaning its maximum absorption and emission wavelengths shift with increasing solvent polarity. researchgate.net The fluorescence intensity of some cyanine dyes also increases with higher solvent polarity, with DMSO being a notable exception. researchgate.net
Solvent Viscosity: The quantum yield of Cy5 is sensitive to the viscosity of the solvent. As viscosity increases, the non-radiative decay pathway of photoisomerization is hindered, leading to an increase in fluorescence quantum yield. acs.orgrsc.org
Buffer Composition: Buffers containing primary amines (e.g., Tris) or other nucleophilic components should be avoided during the conjugation reaction as they can compete with the target molecule for the reactive dye. researchgate.netbio-rad-antibodies.combio-rad-antibodies.com Amine-free buffers like HEPES, MES, MOPS, and phosphate (B84403) are recommended. bio-rad-antibodies.combio-rad-antibodies.com For consistent results, it is advisable to use a consistent buffer system throughout experiments. drmr.com
Trifluoroacetic Acid (TFA): When using Cy5 amine (TFA), it's important to be aware of the potential effects of TFA. For instance, if using sulfonated Cy5 varieties, TFA treatment at a very low pH might lead to the loss of the sulfonic acid groups. researchgate.net
Impact of Dye Chemical Properties on Research Outcomes in Complex Biological Systems
The intrinsic chemical properties of the Cy5 dye can influence its behavior and, consequently, the research outcomes in complex biological environments.
Hydrophobicity and Aggregation: The hydrophobicity of Cy5 can influence its aggregation tendency. rsc.org While hydrophobicity is a key factor in aggregation, the bulkiness of substituents on the dye can have a more significant impact on dye orientation and exciton (B1674681) coupling in aggregates. rsc.org
Environmental Sensitivity: Cy5 is sensitive to its electronic environment. Changes in the conformation of a protein to which it is attached can lead to either enhancement or quenching of its fluorescence emission. wikipedia.org This property can be harnessed to study enzyme kinetics and protein conformational changes. wikipedia.orghahnlab.com
Photostability: While Cy5 is a popular far-red dye, it has lower photostability compared to more recently developed dyes like Alexa Fluor 647. sigmaaldrich.comthermofisher.com In experiments requiring high stability, this should be a consideration.
Charge of the Dye: The charge of the dye can affect its interaction with biomolecules. For instance, in microarray experiments with short oligonucleotides, positively charged dyes like Cy5 are recommended to avoid destabilizing effects. sigmaaldrich.com
Emerging Research Directions and Future Perspectives for Cy5 Amine Tfa
Innovations in Synthesis and Derivatization for Enhanced Research Utility
The synthesis of cyanine (B1664457) dyes, including Cy5, has traditionally involved multi-step processes. However, recent innovations are streamlining these procedures. Microwave-assisted synthesis, for instance, offers a rapid and efficient route to produce asymmetric pentamethine cyanine dyes with high yields. acs.org This method facilitates the introduction of various functional groups, making the dyes suitable for a broader range of applications, including single-molecule imaging. acs.org
Furthermore, researchers are developing modular approaches to synthesize diverse heterobifunctional Cy5 dyes. acs.org These strategies often involve the late-stage introduction of functional groups to prevent their degradation during the core synthesis, a common issue with traditional methods. acs.org This allows for the creation of a library of Cy5 derivatives with tailored properties for specific research needs. For example, the derivatization of Cy5 amine with heterobifunctional cross-linkers can introduce thiol-reactive groups, expanding its use in labeling specific protein sites. researchgate.netacs.org
A significant area of innovation is the post-synthetic derivatization of cyanine precursors to enhance properties like water solubility. researchgate.net For instance, acylating the reactive amino group of a Cy5 precursor with a trisulfonated linker significantly improves its water solubility, which is crucial for many biological applications. researchgate.net
Table 1: Innovations in Cy5 Amine Synthesis and Derivatization
| Innovation | Description | Advantage |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate the chemical reactions involved in dye synthesis. acs.org | High yields, rapid production, and efficient functionalization. acs.org |
| Modular Synthesis | A stepwise approach where different functional components can be easily combined. acs.org | Creates a diverse library of dyes with specific properties. acs.org |
| Late-Stage Functionalization | Introduction of reactive groups at the final steps of the synthesis. acs.org | Prevents degradation of sensitive functional groups. acs.org |
| Post-Synthetic Derivatization | Chemical modification of a pre-synthesized cyanine core. researchgate.net | Enhances properties like water solubility and introduces specific functionalities. researchgate.net |
Expansion of Bioconjugation Strategies for Complex Biomolecular Assemblies
The primary amine group of Cy5 amine (TFA) serves as a versatile handle for bioconjugation, reacting with various electrophilic groups on biomolecules. broadpharm.com Traditional methods involve coupling with activated esters, such as N-hydroxysuccinimide (NHS) esters, on proteins and nucleic acids. aatbio.comnih.gov
Emerging strategies are expanding the toolkit for creating complex biomolecular assemblies. "Click chemistry," particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly specific and bioorthogonal method for labeling cells and biomolecules. nih.gov For example, cells metabolically engineered to display azide (B81097) groups on their surface can be specifically labeled with a dibenzocyclooctyne (DBCO)-modified Cy5. nih.gov
Other innovative strategies include:
Hydrazone Chemistry: This involves the reaction between a HyNic (hydrazino-nicotinamide) activated molecule and an aldehyde-modified biomolecule, forming a stable bond. interchim.fr
Staudinger Ligation: This method forms an amide bond between a phosphine-functionalized molecule and an azide-modified biomolecule, ideal for in vivo applications due to its biocompatibility. interchim.fr
Enzymatic Ligation: Transglutaminases can be used to site-specifically label proteins with amine-containing dyes like Cy5 amine.
These advanced bioconjugation techniques provide greater control over the site and stoichiometry of labeling, which is critical for applications like FRET (Förster resonance energy transfer) and single-molecule studies. nih.gov
Advanced Spectroscopic Applications in Ultra-Sensitive and High-Resolution Research
Cy5 and its derivatives are workhorses in fluorescence spectroscopy due to their high extinction coefficients and good quantum yields in the far-red region of the spectrum, which minimizes autofluorescence from biological samples. medchemexpress.eubroadpharm.com
Recent advances are pushing the boundaries of sensitivity and resolution. Single-molecule fluorescence resonance energy transfer (smFRET) studies utilize Cy5 as an acceptor fluorophore to investigate the structural dynamics of complex biological machinery like the ribosome during protein synthesis. nih.gov The ability to specifically label components of the translation system with Cy5 is crucial for these experiments. nih.gov
Furthermore, the development of new Cy5 analogues with improved photophysical properties, such as increased brightness and photostability, is enhancing their utility in high-resolution imaging techniques. rsc.org For example, asymmetric cyanine dyes have been shown to have superior fluorescence properties compared to the traditional symmetric Cy5 structure. rsc.org
Novel Probe Development for Interrogating Unexplored Biological Pathways
The versatility of Cy5 amine allows for its incorporation into a wide array of molecular probes designed to investigate specific biological processes. Researchers are actively developing novel probes by conjugating Cy5 to various targeting moieties.
Examples of novel probe development include:
Enzyme Activity Probes: Dipeptidic vinyl sulfone probes featuring a Cy5 fluorophore have been developed to profile the activity of cysteine proteases in both parasites and mammalian cells. nih.gov The choice of fluorophore was found to significantly influence the probe's specificity and cell permeability. nih.gov
Targeted Imaging Agents: Cy5.5, a derivative of Cy5, has been conjugated to small molecules that target specific receptors, such as the endothelin A receptor (ETAR), which is overexpressed in certain cancer cells. mdpi.com This allows for the targeted imaging of tumors.
Mitochondrial Probes: A novel mitochondrial-targeting dye, Cy5-PEG4, has been developed to overcome the limitations of existing mitochondrial dyes. biorxiv.org This probe can cross the blood-brain barrier, enabling non-invasive in vivo imaging of mitochondrial dynamics in the brain. biorxiv.org
These examples highlight the power of combining the fluorescent properties of Cy5 with the specificity of targeting ligands to create powerful tools for exploring complex biological systems.
Integration of Cy5 Amine (TFA) with Multi-Modal Research Platforms
To gain a more comprehensive understanding of biological processes, researchers are increasingly combining different imaging modalities. Cy5 amine is being integrated into multi-modal imaging agents that can be detected by more than one technique.
These platforms often combine the high sensitivity of fluorescence imaging with the anatomical detail provided by other modalities like magnetic resonance imaging (MRI) or positron emission tomography (PET). nih.govroyalsocietypublishing.org For instance, iron oxide nanoparticles have been functionalized with both Cy5.5 and a chelator for a PET radionuclide, creating a dual-modality PET/optical imaging agent. royalsocietypublishing.org This allows for quantitative in vivo tracking with PET and high-resolution optical imaging for surgical guidance. royalsocietypublishing.org
Similarly, nanoparticles have been developed that combine magnetic particle imaging (MPI), MRI, and near-infrared fluorescence (NIRF) imaging by conjugating Cy5.5 to amine-functionalized magnetic nanoparticles. nih.gov This multi-modal approach enables precise anatomical mapping and monitoring of the nanoparticles' biodistribution and clearance. nih.gov
Table 2: Examples of Cy5 in Multi-Modal Research Platforms
| Platform | Modalities | Application |
| PET/Optical | Positron Emission Tomography & Fluorescence Imaging | In vivo tumor quantification and surgical guidance. royalsocietypublishing.org |
| MPI/MRI/NIRF | Magnetic Particle Imaging, Magnetic Resonance Imaging & Near-Infrared Fluorescence | Accurate tracking of nanoparticle biodistribution and pharmacokinetics. nih.gov |
| Optical/MR | Optical Imaging & Magnetic Resonance Imaging | Non-invasive tumor localization followed by intraoperative optical guidance. royalsocietypublishing.org |
Addressing Challenges in in vitro and in vivo Research Model Translation (excluding clinical human trials)
Translating findings from in vitro experiments to in vivo models is a significant challenge in biomedical research. sygnaturediscovery.com The complexity of a living organism, with its intricate network of organs and physiological systems, often leads to discrepancies between results obtained in a simplified lab setting and those observed in a whole animal. sygnaturediscovery.com
Cy5 amine and its derivatives play a role in bridging this gap by enabling the tracking and visualization of molecules and cells in both environments. For example, by labeling nanoparticles with Cy5, researchers can study their stability, biodistribution, and cellular uptake in both cell culture and animal models. illinois.edu Studies have shown that covalently conjugating Cy5 to polylactide (PLA) nanoparticles results in stable fluorescence, allowing for prolonged tracking in vivo. illinois.edu
However, challenges remain. The physicochemical properties of the dye itself can influence the behavior of the labeled molecule in vivo. For example, the charge of the fluorophore can affect cell permeability and biodistribution. nih.gov Researchers are actively working to develop new Cy5 derivatives with properties optimized for in vivo applications, such as improved water solubility and reduced non-specific binding. researchgate.net The development of advanced in vitro models, such as 3D cell cultures, combined with sophisticated imaging techniques using probes like Cy5-PEG4, can also help to better predict in vivo outcomes. biorxiv.org
Q & A
Q. What is the functional role of the trifluoroacetyl (TFA) protecting group in Cy5 amine (TFA) during oligonucleotide synthesis?
The TFA group serves as a transient protecting agent for the primary amine in Cy5 amine (TFA), preventing unwanted side reactions during solid-phase oligonucleotide synthesis. Deprotection is achieved via a single-step alkaline hydrolysis (e.g., using aqueous ammonia or methylamine), yielding a reactive primary amine for downstream conjugation with carboxylated targets (e.g., antibodies, proteins) . This step is critical for ensuring efficient labeling in fluorescence-based applications such as imaging or flow cytometry.
Q. Which analytical techniques are most effective for validating the purity and conjugation efficiency of Cy5 amine (TFA) probes?
High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is recommended for assessing purity, while mass spectrometry (MS) confirms molecular weight accuracy. UV-Vis spectroscopy quantifies dye-to-oligonucleotide ratios by comparing absorbance peaks at 649 nm (Cy5) and 260 nm (nucleic acid). For conjugates, size-exclusion chromatography (SEC) or gel electrophoresis can verify successful labeling .
Q. How should Cy5 amine (TFA) be stored to maintain stability during long-term experiments?
Cy5 amine (TFA) is sensitive to moisture and elevated temperatures. Store lyophilized aliquots at -10°C to -30°C in anhydrous acetonitrile or dimethyl sulfoxide (DMSO). Avoid repeated freeze-thaw cycles, as this may degrade the TFA group and reduce conjugation efficiency .
Advanced Research Questions
Q. What experimental strategies mitigate interference from residual TFA in cell-based fluorescence assays?
Residual TFA in Cy5 amine (TFA) conjugates can alter cellular viability and fluorescence signals. To address this:
Q. How can researchers optimize TFA deprotection efficiency under non-standard conditions (e.g., low-temperature synthesis)?
Deprotection efficiency depends on reaction time, temperature, and base concentration. For low-temperature workflows:
Q. What methodological approaches resolve contradictions in fluorescence quenching data when using Cy5 amine (TFA) in heterogeneous buffer systems?
Fluorescence quenching may arise from buffer-specific interactions (e.g., ionic strength, pH). To standardize results:
- Pre-test Cy5 amine (TFA) in candidate buffers (e.g., PBS, Tris-HCl) to identify optimal conditions.
- Use time-resolved fluorescence or Förster resonance energy transfer (FRET) to distinguish environmental effects from true molecular interactions.
- Cross-reference with alternative dyes (e.g., Cy3) to isolate TFA-related artifacts .
Q. How should experimental designs account for batch-to-batch variability in Cy5 amine (TFA) synthesis?
Variability in TFA content (10–45%) between batches can affect conjugation kinetics. To ensure reproducibility:
- Characterize each batch via HPLC and MS before use.
- Normalize dye-to-substrate ratios based on UV-Vis quantification.
- Document lot-specific storage and handling protocols in metadata .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for analyzing fluorescence intensity discrepancies in Cy5 amine (TFA) time-course studies?
Apply mixed-effects models to account for technical replicates and temporal autocorrelation. Pair with post hoc tests (e.g., Tukey’s HSD) to identify significant intensity shifts. For high-throughput data, machine learning pipelines (e.g., random forests) can classify TFA-related noise from biological signals .
Q. How can researchers validate the reproducibility of Cy5 amine (TFA) conjugation protocols across laboratories?
Adopt the PICOT framework for protocol standardization:
- Population : Define substrate type (e.g., IgG, siRNA).
- Intervention : Specify conjugation conditions (molar ratio, pH, temperature).
- Comparison : Benchmark against established methods (e.g., maleimide chemistry).
- Outcome : Quantify conjugation efficiency via fluorescence correlation spectroscopy (FCS).
- Timeframe : Include stability assessments over 1–6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
